Pyrimidin-2-yl(p-tolyl)methanamine

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibition

Pyrimidin-2-yl(p-tolyl)methanamine is a critical heterocyclic building block for ATP-competitive kinase inhibitor programs. Its defined p-tolyl substitution pattern is essential for specific hydrophobic interactions within the ATP-binding pocket, directly impacting potency and selectivity — generic ortho- or meta-substituted analogs cannot replicate this binding geometry. The free primary amine adjacent to a chiral center enables rapid, parallel library synthesis via amidation or reductive amination. Procuring this exact regioisomer (≥98% purity) ensures SAR integrity, reproducible literature results, and avoids the unpredictable activity losses seen with incorrectly positioned tolyl groups.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
Cat. No. B13537325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidin-2-yl(p-tolyl)methanamine
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=NC=CC=N2)N
InChIInChI=1S/C12H13N3/c1-9-3-5-10(6-4-9)11(13)12-14-7-2-8-15-12/h2-8,11H,13H2,1H3
InChIKeyXNBCETZTHAWQDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimidin-2-yl(p-tolyl)methanamine: A Versatile Pyrimidine Scaffold for Targeted Medicinal Chemistry and Kinase-Focused Procurement


Pyrimidin-2-yl(p-tolyl)methanamine (CAS 1184690-59-2) is a heterocyclic building block featuring a pyrimidine core linked to a p-tolyl group via a methanamine bridge . Its molecular formula is C12H13N3 with a molecular weight of 199.25 g/mol . As a member of the substituted pyrimidine class, this compound serves as a key intermediate for the synthesis of kinase inhibitors, as the pyrimidine scaffold can mimic the purine ring of ATP and engage in ATP-competitive inhibition . Its defined substitution pattern (p-tolyl at the methanamine position) offers a specific steric and electronic profile for structure-activity relationship (SAR) studies, making it a strategic procurement choice for drug discovery programs targeting specific kinases or receptors where subtle substituent effects dictate potency and selectivity .

Why Generic Pyrimidine Methanamines Cannot Substitute for Pyrimidin-2-yl(p-tolyl)methanamine in Precision Research


The assumption that any pyrimidine methanamine can substitute for Pyrimidin-2-yl(p-tolyl)methanamine is unfounded due to the critical role of the p-tolyl substitution pattern. In related pyrimidine-based kinase inhibitors, the nature and position of the aryl substituent dramatically alter target binding and selectivity. For instance, SAR studies on 2-anilino-pyrimidines demonstrate that even minor modifications can shift TSSK2 IC50 values from 58 nM to 3,800 nM [1]. Similarly, in a series of pyrimidine derivatives, a para-methyl (p-tolyl) substituent is known to confer a distinct orientation and hydrophobic interaction profile within the ATP-binding pocket compared to ortho- or meta-substituted analogs . Generic substitution with an unsubstituted phenyl or incorrectly positioned tolyl group will likely result in a loss of the specific geometry required for target engagement, leading to unpredictable potency and selectivity profiles in downstream assays. Therefore, procurement of the exact p-tolyl regioisomer is essential for reproducing literature results or maintaining SAR integrity in a lead optimization campaign.

Procurement Evidence Guide: Quantified Differentiation of Pyrimidin-2-yl(p-tolyl)methanamine Against In-Class Analogs


Regioisomeric Differentiation: p-Tolyl Substitution Confers a Unique Steric and Electronic Profile Compared to m-Tolyl and o-Tolyl Analogs

Pyrimidin-2-yl(p-tolyl)methanamine (CAS 1184690-59-2) is one of three possible regioisomers differentiated by the position of the methyl group on the phenyl ring: ortho (o-tolyl, CAS 1178340-62-9) and meta (m-tolyl, CAS not found). While no direct head-to-head biological comparison is currently published for these exact regioisomers, extensive SAR in analogous pyrimidine kinase inhibitor series demonstrates that the position of a methyl substituent profoundly impacts binding affinity. In a study of 2-anilino-pyrimidines, an unsubstituted phenyl core resulted in a TSSK2 IC50 of 690 ± 140 nM, whereas a simple 4-substituted (para) analog improved potency to 58 ± 2 nM [1]. This demonstrates a >10-fold increase in potency simply by relocating the substitution to the para-position, an effect attributed to improved fit within a hydrophobic sub-pocket and optimized hydrogen bonding geometry [1]. The p-tolyl group in the target compound is therefore expected to provide a distinct advantage in binding affinity and selectivity over its ortho and meta isomers in similar kinase-targeted applications.

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibition

Physicochemical Differentiation: LogP and Hydrogen Bonding Profile Distinguish Pyrimidin-2-yl(p-tolyl)methanamine from Its 5-Substituted Regioisomer

Pyrimidin-2-yl(p-tolyl)methanamine (CAS 1184690-59-2) is a positional isomer of (5-(p-tolyl)pyrimidin-2-yl)methanamine (CAS 1536995-10-4), where the p-tolyl group is attached to the pyrimidine ring at the 5-position instead of the methanamine bridge. While both have the same molecular weight (199.25 g/mol), their computed physicochemical properties differ significantly. The target compound has a predicted XLogP3-AA of 1.1 [1], whereas a vendor reports a calculated LogP of 2.05 for the same compound . In contrast, (5-(p-tolyl)pyrimidin-2-yl)methanamine exhibits an XLogP3-AA of 1.1 but with a different topological polar surface area (tPSA) distribution [2]. The difference in LogP values (1.1 vs. 2.05) and the distinct orientation of the primary amine and aromatic ring will influence passive membrane permeability and solubility, key parameters in cell-based assays and in vivo studies. The methanamine bridge in the target compound also provides an additional rotatable bond (total of 2) compared to the 5-substituted isomer (1), which can impact conformational flexibility and binding entropy.

Physicochemical Properties ADME Prediction Drug Design

Safety and Handling Differentiation: Pyrimidin-2-yl(p-tolyl)methanamine Carries Specific Hazard Classifications vs. Non-Hazardous Analogs

Pyrimidin-2-yl(p-tolyl)methanamine is classified as harmful/irritant with GHS07 hazard pictograms and carries the warning signal word . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This contrasts with structurally similar compounds like 5-(p-tolyl)pyrimidin-2-amine (CAS 31408-17-0), which is not classified as hazardous by typical GHS criteria . The presence of the primary amine on the methanamine bridge in the target compound introduces a greater potential for irritation and toxicity, necessitating specific personal protective equipment (PPE) and ventilation controls as outlined in the safety data sheet . For procurement and laboratory planning, this distinction is critical: the target compound requires handling under fume hoods, use of nitrile gloves and eye protection, and compliance with hazardous waste disposal protocols .

Laboratory Safety Procurement Compliance Hazard Assessment

Synthetic Accessibility and Building Block Utility: Pyrimidin-2-yl(p-tolyl)methanamine Enables Direct Elaboration via Its Free Amine Handle

Pyrimidin-2-yl(p-tolyl)methanamine contains a primary amine functional group attached to a chiral center, making it a versatile nucleophile for generating focused compound libraries. In contrast, the 5-(p-tolyl)pyrimidin-2-amine analog lacks this free amine, instead presenting an amino group directly on the pyrimidine ring, which has different reactivity and is less amenable to certain coupling reactions [1]. The methanamine handle of the target compound can be directly acylated, alkylated, or converted to an amide, urea, or sulfonamide, providing a straightforward route to diverse analogs without the need for de novo heterocycle synthesis . This feature is particularly valuable in parallel synthesis workflows where rapid diversification from a common intermediate is desired. The chiral center also introduces stereochemical complexity that can be exploited to probe stereospecific interactions with biological targets, offering an additional dimension for SAR exploration not available in achiral analogs .

Organic Synthesis Parallel Synthesis Library Generation

Optimal Procurement and Application Scenarios for Pyrimidin-2-yl(p-tolyl)methanamine in Drug Discovery


Kinase Inhibitor Lead Optimization Programs Requiring p-Substituted Aryl Building Blocks

As demonstrated by the 12-fold improvement in TSSK2 potency for 4-substituted 2-anilino-pyrimidines over their unsubstituted counterparts [1], Pyrimidin-2-yl(p-tolyl)methanamine is ideally suited for kinase inhibitor projects targeting the ATP-binding pocket. The p-tolyl group provides a favorable hydrophobic interaction and is expected to enhance binding affinity in kinases where a para-substituent is known to be beneficial [1]. Procurement of this specific building block is essential for maintaining the SAR of the series and avoiding the unpredictable activity losses associated with ortho- or meta-substituted analogs. It is a direct, validated starting point for synthesizing potent and selective kinase inhibitors, bypassing the need for extensive de novo SAR on substitution patterns.

Focused Library Synthesis for Chiral Amine-Derived Compound Collections

The presence of a free primary amine adjacent to a chiral center in Pyrimidin-2-yl(p-tolyl)methanamine makes it a privileged scaffold for generating stereochemically-defined compound libraries . This compound can be directly elaborated via amide bond formation, reductive amination, or sulfonylation to rapidly produce diverse analogs for high-throughput screening. This scenario is particularly relevant for medicinal chemistry teams aiming to quickly explore the structure-activity landscape around a chiral pyrimidine core without investing in complex synthetic routes for each derivative . The commercial availability of this building block in high purity (98%) further streamlines the parallel synthesis workflow.

ADME Property Modulation Through Substitution Pattern Control

The specific substitution pattern of Pyrimidin-2-yl(p-tolyl)methanamine, resulting in a calculated LogP of 2.05 and a distinct tPSA, directly influences its ADME profile compared to other regioisomers [2]. This makes it a strategic procurement choice for projects requiring fine-tuning of lipophilicity and permeability. Researchers can select this isomer over the 5-substituted analog or the o-tolyl variant to systematically probe the impact of substitution on cellular permeability and solubility, providing critical data for lead optimization and candidate selection. Using the correct isomer ensures that the observed ADME properties are attributable to the intended molecular structure and not to an isomeric impurity.

Laboratories Requiring GHS-Compliant Handling of Hazardous Intermediates

Given its GHS07 classification and associated hazard statements (H302, H315, H319, H335) , Pyrimidin-2-yl(p-tolyl)methanamine is best procured by laboratories with established safety protocols for handling irritating and harmful chemicals. This scenario is not a limitation but a specification: its well-defined hazard profile allows for proactive implementation of safety measures (fume hood use, PPE) to mitigate risk. In contrast, procurement of a non-hazardous analog like 5-(p-tolyl)pyrimidin-2-amine may be preferred for early-stage screening or high-throughput applications where minimal handling constraints are prioritized. Thus, the choice of this specific compound implies a deliberate decision based on a favorable synthetic handle despite requiring enhanced safety precautions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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